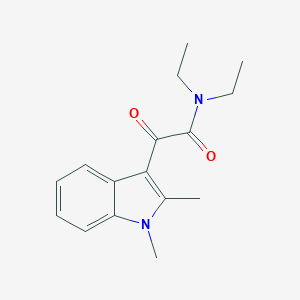

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-

描述

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-, specific reaction conditions and reagents would be tailored to introduce the N,N-diethyl and 1,2-dimethyl groups.

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the final product .

化学反应分析

Types of Reactions

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Electrophilic substitution reactions due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

科学研究应用

Chemical Properties and Reactions

Indole-3-glyoxylamide can undergo various chemical reactions due to its structural characteristics. The following table summarizes the types of reactions it can participate in:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Conversion to corresponding oxides using oxidizing agents. | Potassium permanganate, chromium trioxide |

| Reduction | Reduction of functional groups using reducing agents. | Lithium aluminum hydride, sodium borohydride |

| Substitution | Electrophilic substitution reactions due to the electron-rich nature of the indole ring. | Halogens or nitro compounds under acidic or basic conditions |

These reactions allow the compound to serve as a building block for synthesizing complex molecules used in various applications.

Biological Activities

Indole-3-glyoxylamide has been studied extensively for its potential biological activities, including:

- Antiviral : Exhibits properties that may inhibit viral replication.

- Anticancer : Demonstrates cytotoxicity against various cancer cell lines by disrupting microtubule dynamics through interaction with tubulin at the colchicine binding site.

- Antimicrobial : Shows effectiveness against a range of microbial pathogens.

- Anti-inflammatory : Investigated for its ability to modulate inflammatory responses.

Case Studies

- Cancer Research : A study demonstrated that Indole-3-glyoxylamide inhibited tumor growth in a mouse xenograft model of head and neck cancer. The compound's ability to disrupt microtubule formation was linked to its anticancer activity, showcasing its potential as a therapeutic agent.

- Antiviral Activity : Research has indicated that derivatives of indole compounds possess antiviral properties. Indole-3-glyoxylamide is being evaluated for its efficacy against specific viral infections .

Pharmacological Applications

The pharmacological potential of Indole-3-glyoxylamide extends into various therapeutic areas:

- Cancer Treatment : Its ability to inhibit tubulin polymerization positions it as a candidate for developing new anticancer drugs .

- Immunomodulation : Some studies suggest that this compound may have immunosuppressive effects, making it useful in treating autoimmune diseases .

- Respiratory Disorders : The compound has been noted for its antiasthmatic properties, indicating its potential in respiratory therapies .

Industrial Applications

In addition to its medicinal uses, Indole-3-glyoxylamide is employed in:

- Pharmaceutical Development : Serves as an intermediate in synthesizing various pharmaceutical compounds due to its versatile reactivity.

- Agrochemicals : Investigated for applications in developing agrochemical products that can enhance crop protection and yield.

作用机制

The mechanism of action of Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

Uniqueness

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its N,N-diethyl and 1,2-dimethyl substitutions differentiate it from other indole derivatives, potentially leading to unique interactions and applications .

生物活性

Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Overview of Indole-3-glyoxylamide

Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. Indole-3-glyoxylamide, specifically, is noted for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation and survival.

The primary mechanism of action for Indole-3-glyoxylamide involves its interaction with tubulin , a protein that forms the microtubules of the cellular cytoskeleton. The compound binds to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

Key Actions:

- Inhibition of Tumor Growth : In preclinical studies using mouse xenograft models, Indole-3-glyoxylamide showed significant efficacy against head and neck cancer.

- Cytotoxicity : The compound displays cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Biological Activities

Indole-3-glyoxylamide exhibits a broad spectrum of biological activities:

- Anticancer : Effective against multiple cancer types by disrupting microtubule formation.

- Antiviral : Potential activity against viral infections has been suggested but requires further investigation.

- Antimicrobial : Exhibits properties that could be beneficial in treating bacterial infections.

Case Studies

- Cancer Treatment : In a study published in a peer-reviewed journal, Indole-3-glyoxylamide was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics.

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins.

Pharmacokinetics

The pharmacokinetic profile of Indole-3-glyoxylamide suggests favorable absorption and distribution characteristics. Studies indicate that it exhibits good bioavailability and metabolic stability, which are critical for therapeutic applications .

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Wide tissue distribution |

| Metabolism | Moderate |

| Excretion | Renal |

Comparison with Similar Compounds

Indole-3-glyoxylamide can be compared with other indole derivatives such as:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Plant growth hormone | Involved in plant development |

| Indole-3-carbinol | Anticancer properties | Found in cruciferous vegetables |

| Indole-3-butyric acid | Rooting hormone | Used in plant propagation |

Indole-3-glyoxylamide’s unique N,N-diethyl and 1,2-dimethyl substitutions differentiate it from other indoles, potentially leading to distinct interactions and therapeutic applications.

Future Directions

Research is ongoing to fully elucidate the molecular mechanisms underlying the biological activities of Indole-3-glyoxylamide. Future studies may focus on:

- Clinical Trials : Evaluating efficacy and safety in human subjects.

- Combination Therapies : Assessing synergistic effects with existing chemotherapeutics.

- Mechanistic Studies : Detailed investigations into signaling pathways affected by this compound.

属性

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N,N-diethyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-5-18(6-2)16(20)15(19)14-11(3)17(4)13-10-8-7-9-12(13)14/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQFPPUOIJSKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144030 | |

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101586-49-6 | |

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101586496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。